molecular formula C18H19ClFNO2 B2906764 N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide CAS No. 2034354-80-6

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2906764
CAS No.: 2034354-80-6
M. Wt: 335.8
InChI Key: DKWUKJDQOXLKHA-UHFFFAOYSA-N
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Description

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method might include:

    Starting Materials: 3-chlorobenzaldehyde, 2-fluorobenzaldehyde, and appropriate amines.

    Reaction Steps:

    Reaction Conditions: These reactions are usually carried out under controlled temperatures, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Reduction of the amide group to amines.

    Substitution: Halogen substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of chlorobenzoic acid or fluorobenzoic acid.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of brominated or chlorinated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-3-hydroxypropylamide: Lacks the fluorophenyl group.

    N-(2-fluorophenyl)-3-hydroxypropylamide: Lacks the chlorophenyl group.

    N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-phenylpropanamide: Lacks the fluorine substitution.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide imparts unique chemical properties, such as increased lipophilicity and potential for specific binding interactions, making it distinct from similar compounds.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-fluorophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFNO2/c19-15-6-3-5-14(12-15)17(22)10-11-21-18(23)9-8-13-4-1-2-7-16(13)20/h1-7,12,17,22H,8-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWUKJDQOXLKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCCC(C2=CC(=CC=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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